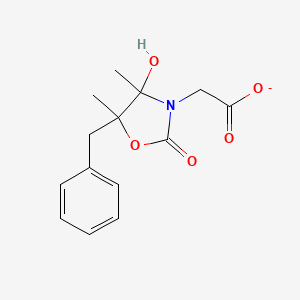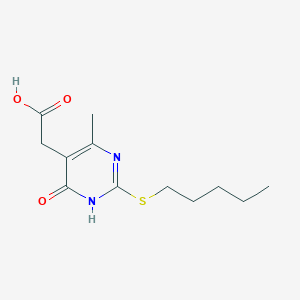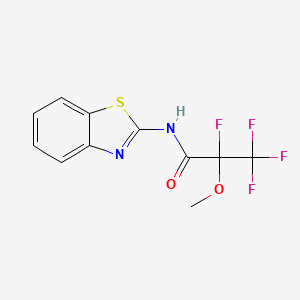![molecular formula C22H22N4O4 B11090175 (1Z,2E)-bis[1-(4-cyclopropyl-3-nitrophenyl)ethylidene]hydrazine](/img/structure/B11090175.png)
(1Z,2E)-bis[1-(4-cyclopropyl-3-nitrophenyl)ethylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,2E)-bis[1-(4-cyclopropyl-3-nitrophenyl)ethylidene]hydrazine is a complex organic compound characterized by its unique structural features. This compound contains two cyclopropyl groups and two nitrophenyl groups attached to a hydrazine backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2E)-bis[1-(4-cyclopropyl-3-nitrophenyl)ethylidene]hydrazine typically involves the condensation of 4-cyclopropyl-3-nitrobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation process. The reaction mixture is heated to reflux temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1Z,2E)-bis[1-(4-cyclopropyl-3-nitrophenyl)ethylidene]hydrazine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(1Z,2E)-bis[1-(4-cyclopropyl-3-nitrophenyl)ethylidene]hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (1Z,2E)-bis[1-(4-cyclopropyl-3-nitrophenyl)ethylidene]hydrazine involves its interaction with specific molecular targets. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar structural motif, used in various organic synthesis reactions.
BENZO[RST]PHENANTHRO[10,1,2-CDE]PENTAPHENE-9,18-DIONE: Another complex organic compound with unique structural features.
Uniqueness
(1Z,2E)-bis[1-(4-cyclopropyl-3-nitrophenyl)ethylidene]hydrazine is unique due to the presence of both cyclopropyl and nitrophenyl groups, which impart specific chemical reactivity and potential biological activity
Properties
Molecular Formula |
C22H22N4O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(Z)-1-(4-cyclopropyl-3-nitrophenyl)-N-[(E)-1-(4-cyclopropyl-3-nitrophenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C22H22N4O4/c1-13(17-7-9-19(15-3-4-15)21(11-17)25(27)28)23-24-14(2)18-8-10-20(16-5-6-16)22(12-18)26(29)30/h7-12,15-16H,3-6H2,1-2H3/b23-13-,24-14+ |
InChI Key |
SDWLRPGJKQEHCQ-NQGGHMMCSA-N |
Isomeric SMILES |
C/C(=N\N=C(\C)/C1=CC(=C(C=C1)C2CC2)[N+](=O)[O-])/C3=CC(=C(C=C3)C4CC4)[N+](=O)[O-] |
Canonical SMILES |
CC(=NN=C(C)C1=CC(=C(C=C1)C2CC2)[N+](=O)[O-])C3=CC(=C(C=C3)C4CC4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-tert-butylphenyl)carbonyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B11090100.png)
![2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11090111.png)
![N-(4-ethoxyphenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11090114.png)
![11-(2,3-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11090127.png)
![2-(5-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11090139.png)
![1-[(2-Isopropyl-5-methylphenoxy)methyl]-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11090140.png)
![2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B11090141.png)
![3,4,5-trimethoxy-N-[2-phenoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11090146.png)
![4-bromo-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide](/img/structure/B11090150.png)

![N-(3-chloro-2-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11090155.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11090163.png)
